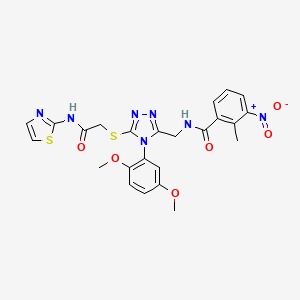

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Description

This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4, a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl chain at position 5, and a 2-methyl-3-nitrobenzamide moiety at the N3-methyl position. Its structure integrates pharmacophoric elements such as the triazole ring (known for metabolic stability and hydrogen-bonding capacity), the thiazole group (implicated in kinase inhibition), and electron-withdrawing nitro substituents (enhancing binding affinity to biological targets).

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O6S2/c1-14-16(5-4-6-17(14)31(34)35)22(33)26-12-20-28-29-24(39-13-21(32)27-23-25-9-10-38-23)30(20)18-11-15(36-2)7-8-19(18)37-3/h4-11H,12-13H2,1-3H3,(H,26,33)(H,25,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXCTGQREXOONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex compound that incorporates several pharmacologically active moieties, including thiazole and triazole rings. This article reviews its biological activities, focusing on antimicrobial, anticancer, and anticonvulsant properties based on current research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its diverse biological activities.

- Triazole Ring : Often associated with antifungal and anticancer properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and may contribute to biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Case Study : A study demonstrated that thiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

| Compound | Activity Against | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 37.9 |

| Compound B | Escherichia coli | 57.8 |

| N-(4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl)acetamide | Broad spectrum | <50 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Lines Tested : The compound has shown cytotoxic effects against multiple cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| A431 | 23.30 | Doxorubicin |

| Jurkat | <10 | Doxorubicin |

Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .

3. Anticonvulsant Activity

The anticonvulsant effects of similar thiazole-based compounds have been documented:

- Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.

A specific study highlighted the synthesis of thiazole derivatives that showed significant anticonvulsant properties comparable to sodium valproate .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Thiazole and Triazole Contributions : The presence of these rings is essential for antimicrobial and anticancer activities.

Research indicates that modifications on the phenyl ring can significantly alter the biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increased cytotoxicity |

| Substitution at specific positions on the phenyl ring | Enhanced antimicrobial efficacy |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities attributed to its unique structural components:

Antimicrobial Activity :

Research indicates that derivatives of thiazole and triazole compounds often demonstrate potent antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the triazole ring in the compound enhances its interaction with microbial targets, potentially leading to higher efficacy compared to traditional antibiotics.

Antitumor Activity :

The compound's structural features suggest potential anticancer properties. Thiazole-containing compounds have been documented to exhibit cytotoxic effects against cancer cell lines, including breast cancer models. Studies have highlighted the importance of specific substitutions on the phenyl and thiazole rings for enhancing antitumor activity .

Anticonvulsant Properties :

Research on related thiazole derivatives has revealed anticonvulsant activity, indicating that similar compounds may also possess this effect. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole or phenyl groups can significantly influence anticonvulsant efficacy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives for antimicrobial activity, compounds similar to N-((4-(2,5-dimethoxyphenyl)-5-(...)) were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications on the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Antitumor Activity

A series of triazole derivatives were tested against human breast adenocarcinoma cell lines (MCF7). Compounds with structural similarities to N-((4-(2,5-dimethoxyphenyl)-5-(...)) exhibited IC50 values significantly lower than conventional chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Moderate to high |

| Antitumor | MCF7 (breast cancer cells) | IC50 values lower than standards |

| Anticonvulsant | Various models | Significant activity observed |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Thiadiazole Hybrids

Compounds like N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (MW: 414.49 g/mol) share the triazole-thiadiazole scaffold but lack the thiazol-2-ylaminoethylthio side chain. The acetylpyridine substituent in 8a enhances π-π stacking interactions, whereas the nitro group in the target compound may improve electrophilicity and target engagement. Melting points for such derivatives range from 160–290°C, suggesting high thermal stability .

*Inferred from analogous compounds in .

Thiazole-Containing Derivatives

The thiazole-2-ylamino group in the target compound parallels bioactive molecules like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a). Such compounds exhibit potent anticancer activity (e.g., IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) due to thiazole-mediated DNA intercalation or kinase inhibition .

S-Alkylated 1,2,4-Triazoles

Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () highlight the role of thioether linkages in improving solubility and bioavailability. The target compound’s 2-oxoethylthio bridge may similarly enhance membrane permeability compared to bulkier arylthio substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.